molecular formula C23H29N5O4 B11231372 N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-3,4-dimethoxyaniline

N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-3,4-dimethoxyaniline

Cat. No.: B11231372
M. Wt: 439.5 g/mol
InChI Key: SWQXHODBUSFFAA-UHFFFAOYSA-N
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Description

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE is a complex organic compound characterized by the presence of multiple functional groups, including methoxy groups, a tetrazole ring, and an aniline derivative

Properties

Molecular Formula

C23H29N5O4

Molecular Weight

439.5 g/mol

IUPAC Name

N-[1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclohexyl]-3,4-dimethoxyaniline

InChI

InChI=1S/C23H29N5O4/c1-29-18-10-8-16(14-20(18)31-3)24-23(12-6-5-7-13-23)22-25-26-27-28(22)17-9-11-19(30-2)21(15-17)32-4/h8-11,14-15,24H,5-7,12-13H2,1-4H3

InChI Key

SWQXHODBUSFFAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2(CCCCC2)C3=NN=NN3C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or a similar organometallic coupling reaction.

    Final Coupling: The final step involves coupling the tetrazole-cyclohexyl intermediate with 3,4-dimethoxyaniline under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the tetrazole ring and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyaniline: A simpler compound with similar methoxy groups but lacking the tetrazole and cyclohexyl groups.

    Tetrazole Derivatives: Compounds containing the tetrazole ring but differing in other substituents.

    Cyclohexyl Aniline Derivatives: Compounds with a cyclohexyl group attached to an aniline moiety.

Uniqueness

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

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